molecular formula C8H3ClN2O B1608506 5-Chloro-2-isocyanatobenzonitrile CAS No. 64411-72-9

5-Chloro-2-isocyanatobenzonitrile

Cat. No.: B1608506
CAS No.: 64411-72-9
M. Wt: 178.57 g/mol
InChI Key: HGZKGYSDLSMMKA-UHFFFAOYSA-N
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Description

5-Chloro-2-isocyanatobenzonitrile is an organic compound with the molecular formula C8H3ClN2O and a molecular weight of 178.58 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by the presence of a chloro group, an isocyanate group, and a benzonitrile moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 5-Chloro-2-isocyanatobenzonitrile can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-2-aminobenzonitrile with phosgene or triphosgene under controlled conditions . The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. Industrial production methods may involve similar routes but on a larger scale, with additional purification steps to ensure the compound’s high purity.

Chemical Reactions Analysis

5-Chloro-2-isocyanatobenzonitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with various nucleophiles, such as amines or alcohols, to form corresponding derivatives.

    Addition Reactions: The isocyanate group can react with nucleophiles like amines to form urea derivatives.

    Cyclization Reactions: Under certain conditions, the compound can undergo cyclization to form heterocyclic compounds.

Common reagents used in these reactions include bases like triethylamine, solvents like dichloromethane, and catalysts such as palladium complexes . Major products formed from these reactions include substituted benzonitriles, urea derivatives, and various heterocycles.

Scientific Research Applications

5-Chloro-2-isocyanatobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-isocyanatobenzonitrile involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify proteins and enzymes, thereby affecting their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

Comparison with Similar Compounds

5-Chloro-2-isocyanatobenzonitrile can be compared with similar compounds such as:

    2-Isocyanatobenzonitrile: Lacks the chloro substituent, making it less reactive in certain substitution reactions.

    5-Bromo-2-isocyanatobenzonitrile: Contains a bromo group instead of a chloro group, which can influence its reactivity and the types of reactions it undergoes.

    5-Methyl-2-isocyanatobenzonitrile: Has a methyl group instead of a chloro group, affecting its steric and electronic properties.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

5-chloro-2-isocyanatobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN2O/c9-7-1-2-8(11-5-12)6(3-7)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZKGYSDLSMMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397301
Record name 5-chloro-2-isocyanatobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64411-72-9
Record name 5-chloro-2-isocyanatobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-isocyanatobenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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